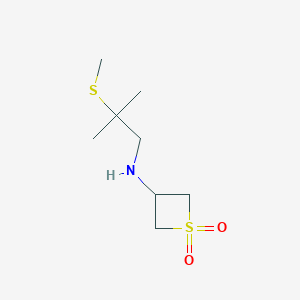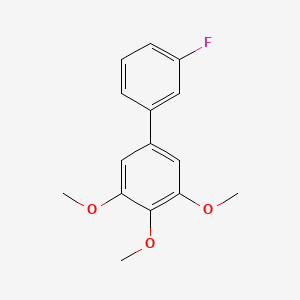
H-D-Dab(Boc)-OBzl.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Dab(Boc)-OBzl.HCl, also known as N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid benzyl ester hydrochloride, is a chemical compound used in various research and industrial applications. It is a derivative of D-2,4-diaminobutyric acid, which is an amino acid. The compound is often used in peptide synthesis and other chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,4-diaminobutyric acid. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The benzyl ester (OBzl) is introduced to protect the carboxyl group. The hydrochloride (HCl) salt form is often used to enhance the compound’s stability and solubility.
Protection of Amino Groups: The amino groups of D-2,4-diaminobutyric acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc and OBzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation in the presence of a palladium catalyst is used to remove the OBzl group.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, various intermediates, and side products depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
H-D-Dab(Boc)-OBzl.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of H-D-Dab(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and OBzl groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions to occur. The compound can be incorporated into peptides and proteins, where it can influence their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Dab(Boc)-OMe.HCl: This compound has a similar structure but with a methyl ester (OMe) instead of a benzyl ester (OBzl).
H-D-Dab(Boc)-OH: This compound lacks the ester group and is used as a free amino acid derivative.
H-D-Dab(Boc)-OBzl: This compound is similar but without the hydrochloride salt form.
Uniqueness
H-D-Dab(Boc)-OBzl.HCl is unique due to its specific protecting groups and salt form, which provide enhanced stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial.
Eigenschaften
Molekularformel |
C16H25ClN2O4 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
benzyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m1./s1 |
InChI-Schlüssel |
LXUBPLRBFFOHOR-BTQNPOSSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)

![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)


![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)

![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)


